Product packaging for 1-Bromopentadecane(Cat. No.:CAS No. 629-72-1)

1-Bromopentadecane

Cat. No.: B048590
CAS No.: 629-72-1
M. Wt: 291.31 g/mol
InChI Key: JKOTZBXSNOGCIF-UHFFFAOYSA-N
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Description

1-Bromopentadecane is a high-purity, long-chain alkyl halide that serves as a fundamental building block in organic synthesis and materials science research. Its primary value lies in its application as an efficient alkylating agent, introducing the pentadecyl (C15) group into target molecules. Researchers utilize this compound extensively for the synthesis of surfactants, liquid crystals, and phase-transfer catalysts, where the long hydrocarbon chain imparts specific solubility and self-assembly properties. Furthermore, it is a critical precursor in the preparation of quaternary ammonium compounds and phospholipid analogs for biophysical studies of membrane dynamics and structure. In materials science, it is employed to functionalize surfaces and nanoparticles, modifying their hydrophobicity and compatibility with organic polymers. The compound acts through nucleophilic substitution reactions (SN2), where the bromine atom is a proficient leaving group, facilitating the formation of new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds. Supplied with guaranteed high purity, this reagent is essential for projects requiring precise control over molecular architecture and interfacial properties. Store under inert atmosphere in a cool, dry place. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H31Br B048590 1-Bromopentadecane CAS No. 629-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromopentadecane
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InChI

InChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3
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InChI Key

JKOTZBXSNOGCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31Br
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DSSTOX Substance ID

DTXSID8049339
Record name 1-Bromopentadecane
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Molecular Weight

291.31 g/mol
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CAS No.

629-72-1
Record name 1-Bromopentadecane
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Ii. Synthetic Methodologies for 1 Bromopentadecane

Established Synthetic Routes for Long-Chain Alkyl Bromides

The preparation of long-chain alkyl bromides like 1-bromopentadecane leverages well-understood reaction mechanisms that are broadly applicable to this class of compounds. These routes primarily include radical-based and nucleophilic substitution pathways.

Free-radical halogenation is a fundamental method for converting unreactive alkanes into alkyl halides by substituting a hydrogen atom with a halogen. masterorganicchemistry.com This process is typically initiated by heat or ultraviolet (UV) light, which causes the homolytic cleavage of molecular bromine (Br₂) into two bromine radicals (Br•). ucsb.edumasterorganicchemistry.com

The mechanism proceeds via a three-step radical chain reaction:

Initiation: The Br-Br bond is broken by energy input to form two bromine radicals. youtube.com

Propagation: A bromine radical abstracts a hydrogen atom from the alkane (pentadecane) to form a pentadecyl radical and hydrogen bromide (HBr). This pentadecyl radical then reacts with another molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain. ucsb.eduyoutube.com

Termination: The reaction concludes when two radicals combine to form a stable, non-radical species. youtube.com

While feasible, free-radical bromination is often not the preferred method for synthesizing a specific primary alkyl bromide like this compound from its parent alkane. The reaction exhibits a notable selectivity, preferentially forming the most stable radical intermediate. youtube.com Radical stability follows the order: tertiary > secondary > primary. youtube.com In a long-chain alkane such as pentadecane (B166386), which possesses numerous secondary hydrogens and two primary terminal hydrogens, the bromination is significantly more likely to occur at one of the internal, secondary carbon atoms. youtube.com This results in a mixture of isomeric bromopentadecanes, which can be difficult to separate, making this route less synthetically useful for obtaining the pure 1-bromo isomer. masterorganicchemistry.com

Nucleophilic substitution reactions provide a more controlled and efficient means of preparing this compound. These reactions involve a nucleophile (in this case, a bromide ion) attacking an electrophilic carbon atom, displacing a leaving group. ucsb.edufiveable.me For the synthesis of primary alkyl halides like this compound, the S\N2 (substitution, nucleophilic, bimolecular) mechanism is highly favored. youtube.com This mechanism involves a single concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is chiral. fiveable.meyoutube.com

One of the most common and effective methods for synthesizing this compound is through the bromination of the corresponding primary alcohol, 1-pentadecanol. wikipedia.orgsigmaaldrich.com In this process, the hydroxyl (-OH) group, which is a poor leaving group, is converted into a better leaving group, facilitating its displacement by a bromide ion.

A standard reagent for this transformation is phosphorus tribromide (PBr₃). youtube.com The mechanism involves the oxygen atom of the alcohol attacking the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated intermediate which is an excellent leaving group. The bromide ion, now acting as a nucleophile, performs a backside attack on the carbon atom bonded to the oxygen, leading to the formation of this compound. youtube.com This method is advantageous as it typically proceeds without the carbocation rearrangements that can plague other methods, making it highly suitable for primary and secondary alcohols. youtube.com

Another common approach is the reaction of 1-pentadecanol with a strong acid like hydrobromic acid (HBr). The alcohol's hydroxyl group is protonated by the acid, forming a good leaving group (water), which is then displaced by the bromide ion via an S\N2 reaction. chemguide.co.uk

Table 1: Comparison of Alcohol Bromination Reagents
ReagentMechanismAdvantagesConsiderations
Phosphorus Tribromide (PBr₃)S\N2Avoids carbocation rearrangements, good for primary and secondary alcohols. youtube.comReagent is sensitive to moisture.
Hydrobromic Acid (HBr)S\N2 (for primary alcohols)Readily available and cost-effective.Can lead to rearrangements in secondary alcohols.

Halogen exchange, often referred to as the Finkelstein reaction, is another viable S\N2 pathway for synthesizing alkyl bromides. frontiersin.org While the classic Finkelstein reaction typically involves converting an alkyl chloride or bromide into an alkyl iodide using sodium iodide in acetone, the principle can be adapted to produce alkyl bromides. frontiersin.org

To synthesize this compound, one could start with 1-chloropentadecane and react it with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent. organic-chemistry.orgsocietechimiquedefrance.fr The reaction's equilibrium is driven toward the product side by exploiting differences in the solubility of the halide salts. For example, if sodium chloride (NaCl) is less soluble in the chosen solvent (e.g., acetone) than sodium bromide, it will precipitate out of the solution, driving the reaction to completion according to Le Châtelier's principle. frontiersin.org Catalysts like quaternary ammonium (B1175870) salts can be employed to facilitate the exchange, particularly in phase-transfer catalysis systems. societechimiquedefrance.fr

Nucleophilic Substitution Reactions (SN2)

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of these synthetic routes is crucial for optimizing reaction conditions and maximizing product yield and purity. This involves studying the reaction's kinetics and thermodynamics.

The choice between synthetic pathways is often guided by both kinetic and thermodynamic considerations. A reaction may be thermodynamically favorable (i.e., the products are more stable than the reactants), but kinetically slow (i.e., it has a high activation energy). youtube.com

Kinetic vs. Thermodynamic Control: In some reactions, multiple products can be formed. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. libretexts.org At lower temperatures, reactions are often under kinetic control, favoring the kinetic product. At higher temperatures, where the initial products have enough energy to revert to intermediates, the reaction is under thermodynamic control, favoring the more stable thermodynamic product. libretexts.org

Radical Bromination: The radical bromination of pentadecane can lead to a mixture of isomers. The relative rates of formation of primary, secondary, and tertiary alkyl bromides are determined by the activation energies of the hydrogen abstraction step. While abstraction of a secondary hydrogen is statistically more probable and leads to a more stable secondary radical, it is a kinetically and thermodynamically controlled process that results in a product mixture, making it undesirable for targeted synthesis of the primary bromide.

S\N2 Reactions: The S\N2 synthesis of this compound from 1-pentadecanol is a highly efficient process from both kinetic and thermodynamic standpoints. The reaction is bimolecular, meaning its rate depends on the concentration of both the substrate (the alcohol-derived intermediate) and the nucleophile (bromide ion). chemguide.co.ukchemguide.co.uk The reaction proceeds through a single, high-energy transition state, and its thermodynamics are favorable, driven by the formation of a stable C-Br bond and a very stable leaving group (e.g., water or a phosphorus-based species). youtube.com The energy diagram for this reaction shows a single activation energy barrier to overcome. youtube.com This direct, single-step pathway without rearrangement makes it the preferred route for producing high-purity this compound.

Table 2: Mechanistic Comparison of Synthetic Routes
Synthetic RouteMechanism TypeKinetic ProfileThermodynamic ProfileSelectivity for this compound
Radical Bromination of PentadecaneRadical ChainFast, but unselective. Rate depends on C-H bond strength.Exothermic, but favors more stable secondary/tertiary bromides. youtube.comLow
Bromination of 1-Pentadecanol (S\N2)Nucleophilic Substitution (Bimolecular)Rate depends on [Substrate] and [Nucleophile]. chemguide.co.ukGenerally favorable, driven by formation of a good leaving group.High
Halogen Exchange (S\N2)Nucleophilic Substitution (Bimolecular)Rate depends on [Substrate] and [Nucleophile].Driven by precipitation of byproduct salt (Le Châtelier's Principle). frontiersin.orgHigh

Stereochemical Considerations in Synthesis

The molecular structure of this compound lacks any chiral centers, meaning it does not have stereoisomers. As a result, the direct synthesis of this compound from achiral precursors, such as 1-pentadecanol, does not necessitate stereochemical control. The reaction proceeds without the formation of enantiomers or diastereomers.

However, the significance of this compound in stereochemistry lies in its application as a key reagent in the synthesis of complex chiral molecules. For instance, it is utilized in the synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive component isolated from the marine sponge Cribrochalina vasculum sigmaaldrich.comsigmaaldrich.comthermofisher.com. In such syntheses, the achiral this compound is incorporated into a molecule where a stereocenter is created through a stereoselective reaction, demonstrating its role as a fundamental building block in asymmetric synthesis.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable industrial practices, green chemistry principles are increasingly being applied to the synthesis of alkyl halides like this compound. unibo.it These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. cdn-website.comjocpr.com

Solvent-Free or Aqueous Media Syntheses

Traditional organic syntheses often rely on volatile and potentially toxic organic solvents. Green chemistry seeks to replace these with more environmentally benign alternatives, such as water, or to eliminate the solvent altogether.

While the hydrophobic nature of the long 15-carbon chain in this compound makes it insoluble in water, research into organic reactions in aqueous media is an active field. chemicalbook.comchemdad.comscirp.org The use of phase-transfer catalysts or surfactants can facilitate reactions between water-insoluble organic substrates and water-soluble reagents in an aqueous medium. Solvent-free, or solid-state, reactions represent another green alternative, often proceeding more efficiently and selectively than their solution-based counterparts by eliminating solvent waste and simplifying product work-up. cmu.edumdpi.com

Catalytic Synthesis Routes

Catalytic processes are a cornerstone of green chemistry as they can significantly enhance reaction rates and selectivity, often under milder conditions and with less waste compared to stoichiometric reactions. cdn-website.com For the synthesis of bromoalkanes, including this compound, catalytic methods provide a promising alternative to traditional routes.

One patented method describes the synthesis of bromoalkanes from fatty alcohols using a molybdenum-nickel (Mo-Ni) catalyst. google.com This process involves reacting the alcohol with hydrobromic acid in the presence of the catalyst, which can be regenerated and reused, thereby minimizing waste. google.com

Table 1: Catalytic Synthesis of Bromoalkanes

Parameter Condition
Reactants Fatty Alcohol (C12-C18), Hydrobromic Acid
Catalyst Mo-Ni Catalyst (2-6% amount)
Catalyst Composition MoO₃:NiO mass ratio of 1-2 : 2-4
Temperature 90-128 °C
Reaction Time 1-5 hours

| Reactant Ratio | Alcohol to Hydrobromic Acid molar ratio of 1.0 : 1-5 |

This table summarizes the conditions for the catalytic synthesis of bromoalkanes as described in the patent literature, applicable to this compound. google.com

Atom Economy and Waste Minimization in Production

Atom economy is a key metric in green chemistry that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comibchem.com A higher atom economy signifies a more efficient and less wasteful process. cdn-website.comlibretexts.org

The synthesis of this compound from 1-pentadecanol and hydrogen bromide is a common route: CH₃(CH₂)₁₃CH₂OH + HBr → CH₃(CH₂)₁₃CH₂Br + H₂O

The atom economy for this reaction can be calculated as follows:

Table 2: Atom Economy Calculation for this compound Synthesis

Compound Molecular Weight ( g/mol )
Desired Product: this compound (C₁₅H₃₁Br) 291.31
Reactant: 1-Pentadecanol (C₁₅H₃₂O) 228.42
Reactant: Hydrogen Bromide (HBr) 80.91
Total Mass of Reactants 309.33

| Atom Economy (%) | (291.31 / 309.33) * 100 ≈ 94.17% |

This calculation demonstrates the high atom economy of the synthesis, with water being the only byproduct.

Waste minimization extends beyond atom economy to include the reduction and recycling of all materials used in the process, such as solvents, catalysts, and excess reagents. jddhs.comnc.gov Strategies include regenerating and reusing catalysts, as seen in the Mo-Ni catalytic system, and choosing synthetic routes that avoid the use of protecting groups or other auxiliary substances. jddhs.com

Advanced Synthesis Strategies and Innovations

Innovations in synthetic methodology continue to provide more efficient and sustainable pathways for producing chemicals like this compound.

Microwave-Assisted Synthesis

Microwave-assisted synthesis is an advanced technique that utilizes microwave energy to heat reactions. sphinxsai.com This method offers several advantages over conventional heating, including dramatically reduced reaction times, improved yields, and enhanced product purity. wjpps.com The uniform and rapid heating provided by microwaves can accelerate reaction rates and sometimes enable reactions that are difficult to achieve through traditional methods. sphinxsai.com

The application of microwave-assisted synthesis to the production of this compound from 1-pentadecanol could significantly shorten the required reaction time from hours to minutes, leading to substantial energy savings and increased throughput. wjpps.comresearchgate.net This aligns with the principles of green chemistry by improving energy efficiency and process intensity.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Feature Conventional Heating Microwave-Assisted Synthesis
Heating Mechanism Conduction and convection (slow, non-uniform) Direct dielectric heating (rapid, uniform)
Reaction Time Typically hours Often minutes
Energy Efficiency Lower, due to heating the vessel and surroundings Higher, as energy is focused on the reactants
Yield & Purity Variable Often higher yields and purity wjpps.com

| Environmental Impact | Higher energy consumption, potential for more byproducts | Reduced energy consumption, cleaner reactions |

This table provides a general comparison of the two heating methods, highlighting the potential benefits of applying microwave technology to the synthesis of this compound.

Biocatalytic Approaches and Chemo-biocatalytic Cascades

The direct biocatalytic synthesis of this compound from its parent alkane is a frontier in enzyme application, leveraging the exquisite selectivity of natural catalysts. While direct enzymatic bromination of a long-chain saturated alkane like pentadecane has not been fully established, the potential exists within known classes of halogenating enzymes.

Direct Biocatalytic Halogenation (Theoretical): Certain halogenase enzymes are capable of catalyzing halogenation on unactivated aliphatic carbon centers through a radical-based mechanism nih.gov. These enzymes can generate a halogen radical (X•) which is reactive enough to abstract a hydrogen atom from an alkane chain, initiating the halogenation process nih.gov. Furthermore, enzymes such as vanadium bromoperoxidases (V-BrPO), found abundantly in marine organisms, generate a potent brominating species from bromide salts and hydrogen peroxide wikipedia.orgbohrium.com. While often associated with the halogenation of terpenes and other unsaturated molecules, their application to saturated hydrocarbons remains an area of active research researchgate.netudel.edu. Flavin-dependent halogenases (FDHs) have also been identified that can act on alkyl moieties, suggesting a potential, though currently unrealized, pathway for direct alkane bromination nih.govtandfonline.com.

Chemo-biocatalytic Cascades: A more immediately practical and developed strategy involves the combination of a highly selective biological step with an efficient chemical step in a chemo-biocatalytic cascade. This approach harnesses the strengths of both catalytic domains to create a highly effective synthesis route. A prominent proposed cascade for producing this compound begins with the enzymatic hydroxylation of the inert pentadecane feedstock.

Step 1: Enzymatic ω-Hydroxylation: Cytochrome P450 monooxygenases are a class of enzymes renowned for their ability to activate C-H bonds tandfonline.com. Specific P450s, particularly those from the CYP153 family, exhibit remarkable regioselectivity, preferentially oxidizing the terminal (omega, ω) methyl group of long-chain alkanes tandfonline.com. This biocatalytic step converts pentadecane into 1-pentadecanol with high fidelity, avoiding the mixture of isomers that often results from classical chemical oxidation.

Step 2: Chemical Bromination: The resulting primary alcohol, 1-pentadecanol, is an ideal precursor for conversion to this compound. This transformation can be achieved using well-established chemical methods, such as the Appel reaction, which employs triphenylphosphine and a bromine source like carbon tetrabromide to efficiently replace the hydroxyl group with a bromine atom under mild conditions organic-chemistry.orgwikipedia.org.

This two-step chemo-enzymatic sequence is advantageous as it leverages the high selectivity of the enzyme to functionalize an inexpensive and unreactive alkane starting material at a specific position, thereby creating a valuable intermediate that is readily converted to the final product using efficient chemical means.

StepReactionCatalyst/Reagent TypeSubstrateProductKey Advantage
1ω-HydroxylationBiocatalyst (e.g., P450 Monooxygenase)Pentadecane1-PentadecanolHigh regioselectivity for the terminal position on an inert alkane.
2BrominationChemical Reagent (e.g., PPh₃/CBr₄)1-PentadecanolThis compoundEfficient and high-yielding conversion of an alcohol to an alkyl halide.

Flow Chemistry Applications for Continuous Production

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability compared to traditional batch processing. The continuous production of this compound can be effectively realized using this approach, particularly for the conversion of 1-pentadecanol.

A representative flow chemistry setup involves the continuous pumping of reactant solutions through a static mixer into a temperature-controlled reactor coil. For the synthesis of this compound from 1-pentadecanol via an Appel-type reaction, a solution of the alcohol in a suitable solvent would be mixed with a stream containing the brominating reagents (e.g., triphenylphosphine and carbon tetrabromide) wikipedia.orgresearchgate.netacs.org.

The combined streams flow through the reactor, which can be precisely heated or cooled to optimize the reaction rate and minimize side products. The reaction time is accurately controlled by the length of the reactor and the flow rate of the pumps, a parameter known as the residence time. Upon exiting the reactor, the product stream can be directed to in-line purification or collection systems. This method allows for the safe handling of reagents and the consistent production of this compound with high purity and yield. The conversion of alcohols to alkyl bromides has been demonstrated to be highly efficient in flow systems researchgate.net.

Below is a table representing hypothetical data for the optimization of a continuous flow synthesis of this compound, based on typical parameters for Appel reactions performed in flow.

EntrySubstrate Concentration (M)ReagentFlow Rate (mL/min)Residence Time (min)Temperature (°C)Yield (%)
10.1 M 1-Pentadecanol1.2 eq PPh₃, 1.2 eq CBr₄0.5206085
20.1 M 1-Pentadecanol1.2 eq PPh₃, 1.2 eq CBr₄1.0106082
30.1 M 1-Pentadecanol1.2 eq PPh₃, 1.2 eq CBr₄0.5208094
40.1 M 1-Pentadecanol1.5 eq PPh₃, 1.5 eq CBr₄0.5208096
50.2 M 1-Pentadecanol1.5 eq PPh₃, 1.5 eq CBr₄1.0108091

Iii. Advanced Applications of 1 Bromopentadecane in Organic Synthesis

Reagent in C-C Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecular architectures. vanderbilt.edutcichemicals.com 1-Bromopentadecane serves as a valuable building block in this context, providing a fifteen-carbon lipophilic chain.

Grignard Reagent Synthesis and Applications

One of the most significant applications of this compound is in the preparation of Grignard reagents. slideshare.netbyjus.com These organomagnesium compounds are powerful nucleophiles and strong bases, making them highly effective for creating new C-C bonds. organicchemistrytutor.comsigmaaldrich.commasterorganicchemistry.com The synthesis involves the reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). slideshare.netlibretexts.org

The resulting Grignard reagent, pentadecylmagnesium bromide (C15H31MgBr), is highly reactive and must be handled under anhydrous conditions to prevent decomposition. libretexts.orgcymitquimica.com Its primary use is in reactions with electrophilic centers, most notably carbonyl groups found in aldehydes, ketones, and esters, to produce alcohols. organicchemistrytutor.comwisc.edu For instance, reaction with an aldehyde yields a secondary alcohol, while reaction with a ketone produces a tertiary alcohol, each incorporating the pentadecyl group. libretexts.org

Pentadecylmagnesium bromide is a close analogue of octadecylmagnesium bromide (C18H37MgBr), differing by only three methylene (B1212753) units in the alkyl chain. cymitquimica.com The reactivity of these long-chain Grignard reagents is analogous. They are employed in syntheses where the incorporation of a long, straight-chain alkyl group is desired. nih.govbeilstein-archives.org For example, octadecylmagnesium bromide has been used in cross-coupling reactions to synthesize long-chain alcohols and in the preparation of mycocerosic acid analogues. nih.govbeilstein-archives.org The general reactivity pattern involves nucleophilic attack on electrophiles, with the long alkyl chain being transferred to the substrate molecule. organicchemistrytutor.com

Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C bonds, and this compound can serve as a coupling partner in several of these transformations, including the Suzuki, Heck, and Sonogashira reactions. tcichemicals.comresearchgate.net

The Suzuki-Miyaura coupling reaction allows for the formation of C-C bonds between an organohalide and an organoboron compound. harvard.edulibretexts.org this compound can be coupled with a vinylboronic acid or its esters in the presence of a palladium catalyst and a base to synthesize long-chain alkenes. harvard.edubutler.edu This reaction is known for its stereospecificity and mild conditions. harvard.edu

The Sonogashira coupling provides a reliable route to internal alkynes by reacting a terminal alkyne with an aryl or vinyl halide, and has been extended to include alkyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org Under the catalysis of a palladium complex and a copper(I) co-catalyst, this compound can be coupled with a terminal alkyne to introduce the pentadecyl group, yielding a disubstituted alkyne. researchgate.netresearchgate.net

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgvivekanandcollege.ac.in this compound can participate in Heck-type reactions to form substituted alkenes, where the pentadecyl group is added across the double bond of the alkene partner. vivekanandcollege.ac.in

Table 1: Overview of Coupling Reactions Involving this compound

Reaction Coupling Partner Catalyst System Bond Formed Product Type
Suzuki-Miyaura Vinylboronic acid/ester Palladium catalyst + Base C(sp³)–C(sp²) Long-chain alkene
Sonogashira Terminal alkyne Palladium catalyst + Copper(I) co-catalyst + Base C(sp³)–C(sp) Internal alkyne

Alkylation Reactions in Complex Molecule Construction

Alkylation is a fundamental process for attaching alkyl groups to a molecule. This compound is frequently used as an alkylating agent to introduce the pentadecyl chain onto various nucleophilic substrates. nih.govbeilstein-journals.orgpreprints.org

While direct Friedel-Crafts alkylation of aromatic rings with this compound can be challenging, it is effectively used to alkylate nucleophilic sites on substituted aromatic compounds. researchgate.net A common application is the O-alkylation of phenols. For instance, in the synthesis of liquid crystalline materials, this compound is reacted with phenolic compounds, such as hydroquinone (B1673460) or 3,5-dibromophenol, in the presence of a base like potassium carbonate to form the corresponding alkyloxybenzene derivatives. tandfonline.com This Williamson ether synthesis is a reliable method for attaching the long alkyl chain to an aromatic core via an ether linkage.

Table 2: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 12394 nih.gov
Pentadecylmagnesium bromide 78887-70-4 (CAS RN) cymitquimica.com
Octadecylmagnesium bromide 92206-73-0 (CAS RN)
Magnesium 5462224
Diethyl ether 3283
Tetrahydrofuran 8028
Hydroquinone 785
3,5-Dibromophenol 12895
Potassium carbonate 11040
Alkylation in Amino-diol Synthesis

This compound is a key reagent in the synthesis of long-chain amino-diols, which form the structural core of vital biomolecules like sphingolipids. In these syntheses, it functions as an alkylating agent to introduce the requisite pentadecyl hydrocarbon tail.

A prominent strategy involves the preparation of a Grignard reagent from this compound. mdpi.comchemrxiv.org This is typically achieved by reacting the bromoalkane with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF). mdpi.comchemrxiv.org The resulting pentadecylmagnesium bromide is a potent nucleophile that can be added to an electrophilic chiral precursor derived from an amino acid.

For instance, in the synthesis of 1-deoxy-sphinganine, N-Boc-L-alanine is first converted into a Weinreb amide. mdpi.comchemrxiv.org This amide then reacts efficiently with the pentadecylmagnesium bromide Grignard reagent. mdpi.comchemrxiv.org This step forms a new carbon-carbon bond, attaching the 15-carbon chain and creating a keto-amino intermediate. mdpi.comchemrxiv.org The subsequent diastereoselective reduction of the ketone group yields the desired anti-amino-diol configuration, which after deprotection, affords the final amino-diol product. mdpi.comchemrxiv.org This method highlights the role of this compound in constructing the aliphatic backbone of complex sphingoid bases. mdpi.com

Precursor for Functionalized Materials and Specialty Chemicals

The chemical reactivity of this compound, combined with its long hydrophobic chain, makes it an ideal precursor for a variety of functionalized materials and specialty chemicals. Its primary role is to introduce a C15 alkyl group into different molecular architectures, leading to the formation of surfactants, ionic liquids, and modified polymers.

Synthesis of Surfactants and Emulsifiers

This compound is frequently used to synthesize amphiphilic molecules that act as surfactants and emulsifiers. The long, nonpolar pentadecyl chain serves as the hydrophobic tail, while a polar head group is attached via substitution of the bromine atom.

Quaternary ammonium (B1175870) compounds (QACs) are a significant class of cationic surfactants synthesized from this compound and its homologs. The synthesis generally proceeds via the Menschutkin reaction, where a tertiary amine is alkylated by the bromoalkane. scielo.br For example, reacting a tertiary amine like bis(2-hydroxyethyl)methylamine with this compound (or the similar 1-bromooctadecane) yields a long-chain quaternary ammonium bromide. scielo.br These molecules, possessing a positively charged nitrogen atom and a long alkyl tail, are effective surfactants. scielo.br

Another example is the synthesis of imidazolium-based QACs. The reaction of 1H-imidazole with two equivalents of 1-bromooctadecane (B154017) (a close analog of this compound) produces 1,3-dioctadecyl-1H-imidazol-3-ium bromide. mdpi.com This dialkyl imidazolium (B1220033) salt is a cationic surfactant and can be further modified for specific applications, such as creating ion-pair sensors for other surfactants. mdpi.com

Reactant 1Reactant 2Product ClassExample Product (from homolog)
Tertiary Amine (e.g., bis(2-hydroxyethyl)methylamine)This compoundQuaternary Ammonium SaltN-octadecyl-N,N-bis(2-hydroxyethyl)methylammonium bromide
1H-ImidazoleThis compound (2 eq.)Dialkyl Imidazolium Salt1,3-Dioctadecyl-1H-imidazol-3-ium bromide

This compound is a precursor for synthesizing surface-active ionic liquids (SAILs). These are a subclass of ionic liquids that exhibit surfactant properties due to their amphiphilic nature. nih.gov A common synthesis involves the quaternization of 1-methylimidazole (B24206) with this compound to produce 1-pentadecyl-3-methylimidazolium bromide, [C₁₅mim][Br]. nih.gov

These imidazolium-based SAILs consist of a charged, hydrophilic imidazolium head group and a long, hydrophobic pentadecyl tail. nih.gov This structure allows them to self-assemble into nanostructures like micelles in solution. nih.gov Due to their stability, adjustable physicochemical properties, and biodegradability, these ionic liquids are investigated for advanced applications, including as potential drug delivery systems for carrying pharmaceuticals. nih.gov

Derivatization for Polymeric Materials

The modification of existing polymers with this compound allows for the creation of new materials with specialized properties. By attaching the long pentadecyl side chains to a polymer backbone, properties such as hydrophobicity, thermal behavior, and solubility can be precisely controlled.

A notable application of long-chain bromoalkanes is the synthesis of comb-like polymers by grafting them onto a polymer backbone. A well-documented example is the preparation of octadecylated poly(vinyl alcohol), or PVA-C18, which uses 1-bromooctadecane in a reaction directly analogous to one that would use this compound. researchgate.net

The synthesis is achieved through an O-alkylation reaction where the hydroxyl (-OH) groups present on the PVA backbone act as nucleophiles, displacing the bromide from the alkyl halide. researchgate.net This process covalently bonds the long alkyl chains as side groups onto the main PVA chain. researchgate.net The resulting PVA-C18 graft copolymer exhibits significantly different properties from the original PVA. For instance, these materials show potential as solid-solid phase change materials, possessing thermal storage capabilities due to the ordered packing and melting of the long alkyl side chains. researchgate.net This functionalization turns a common water-soluble polymer into a material with advanced thermal properties. researchgate.net

Modification of Carbon Nanostructures

This compound plays a significant role in the chemical modification of carbon nanostructures, a process known as functionalization. This is a crucial step for enhancing the properties of these materials for various applications by improving their solubility and processability. nih.gov

Single-walled carbon nanotubes (SWCNTs) are cylindrical nanostructures made of a single layer of graphene. wikipedia.orgnanografi.com Their unique mechanical and electronic properties are of great interest, but their poor solubility in common solvents presents a major hurdle for practical applications. nih.gov Chemical functionalization, including the attachment of alkyl chains like that from this compound, helps to overcome this issue. This process can be achieved through various methods, including covalent sidewall functionalization, which directly attaches molecules to the nanotube's surface. nih.gov

The functionalization of SWCNTs can alter their electronic properties, which is a key consideration for their use in electronic devices. nanografi.com The process involves creating defects in the nanotube structure or directly adding chemical groups to the sidewalls. nih.gov While specific examples detailing the use of this compound for SWCNT functionalization are not prevalent in the provided search results, the general principle of using long-chain alkyl bromides for this purpose is well-established in the field of nanomaterial science. This modification improves the dispersion of nanotubes in various media, a critical step for creating uniform composite materials. frontiersin.org

Graphene oxide (GO), a form of graphene with oxygen-containing functional groups, is often used as a precursor for creating functionalized graphene materials. researchgate.net However, these oxygen groups can negatively impact its thermal stability and dispersibility in non-polar media like lubricating oils. researchgate.net To address this, a one-pot synthesis method has been developed to create alkyl-functionalized reduced graphene oxide (RGO) nanocomposites. researchgate.netmdpi.com This process involves the surface grafting of long-chain alkyl groups and the simultaneous chemical reduction of GO. researchgate.netmdpi.com

In a specific application, 1-bromooctadecane, a compound structurally similar to this compound, was used to functionalize GO. researchgate.netmdpi.comsciprofiles.comdntb.gov.uasciprofiles.com The long alkyl chains enhance the lipophilicity (affinity for oils) of the graphene sheets, while the reduction process removes the unstable oxygen groups. researchgate.netmdpi.com This dual modification results in RGO nanocomposites with excellent thermal and dispersion stability in finished oil. researchgate.net The resulting alkyl-functionalized RGO, when used as a lubricant additive, has been shown to significantly improve the tribological (friction-reducing and anti-wear) performance of the oil. researchgate.netmdpi.com The process highlights the potential of long-chain alkyl bromides like this compound in developing advanced nanomaterials for applications such as high-performance lubricants. researchgate.net

Role in the Synthesis of Bioactive Molecules

This compound serves as a crucial building block in the synthesis of various bioactive molecules, including components of natural products and molecules used to study complex biological systems.

This compound has been utilized as a reagent in the synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive compound isolated from the marine sponge Cribrochalina vasculum. sigmaaldrich.comfishersci.ie It is also a key starting material in the synthesis of other bioactive compounds. For instance, it is used in the creation of (5Z)-5-pentacosenoic acid, a novel inhibitor of HIV-1 reverse transcriptase. nih.gov The synthesis involves reacting the tetrahydropyranyl ether of a specific alcohol with n-butyllithium and then with this compound to form a long-chain alkyne, which is a precursor to the final bioactive fatty acid. nih.gov

Furthermore, this compound is employed in the synthesis of bioconjugates of sesterterpenoids with phospholipids (B1166683) and polyunsaturated fatty acids. mdpi.comcsic.es These bioconjugates are designed as potential antiproliferative agents for cancer therapy. mdpi.comcsic.esresearchgate.net The synthetic route can involve the reaction of a protected glycerol (B35011) derivative with 1-bromooctadecane (a close analog of this compound) to introduce the long alkyl chain, which is a key structural feature of these bioactive molecules. mdpi.comcsic.esresearchgate.net

Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes and are involved in various cellular processes. chemrxiv.orgias.ac.innih.gov Atypical sphingolipids, which lack the canonical C1-hydroxyl group, have been identified and linked to certain diseases. chemrxiv.orgwikipedia.orgresearchgate.net The study of these atypical sphingolipids often requires the synthesis of specific isomers and isotopically labeled standards for accurate identification and quantification in biological samples. chemrxiv.orgresearchgate.net

This compound plays a role in the synthesis of these crucial research tools. For example, it is used in the synthesis of 1-deoxy-sphinganine. chemrxiv.org The synthesis involves a Grignard reaction with this compound to introduce the C15 alkyl chain, which forms the backbone of the sphingoid base. chemrxiv.org This synthetic approach allows for the creation of specific sphingolipid analogs that are instrumental in elucidating the structure and metabolism of native 1-deoxysphingolipids. chemrxiv.orgresearchgate.net By comparing the synthetic standards with the compounds found in cells, researchers can determine the precise chemical structure, including the position of double bonds, in these pathologically relevant lipids. researchgate.net

Iv. Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the 1-Bromopentadecane molecule.

The ¹H NMR spectrum of this compound provides a clear map of the different types of protons in the molecule. Due to the electronegativity of the bromine atom, the protons on the carbon atom directly attached to it (C1) are the most deshielded and thus appear furthest downfield. The protons on the terminal methyl group (C15) are the most shielded, appearing furthest upfield. The protons of the long methylene (B1212753) (-CH₂-) chain in between create a large, complex signal in the middle of the spectrum.

A typical ¹H NMR spectrum of this compound, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), exhibits distinct signals corresponding to different proton environments. chemicalbook.com The methylene protons adjacent to the bromine atom (Br-CH₂-) appear as a triplet at approximately 3.40 ppm. chemicalbook.com This splitting pattern arises from coupling with the two protons on the adjacent carbon (C2). The protons on the second carbon (C2) are observed as a multiplet around 1.86 ppm. The large number of chemically similar methylene groups in the long alkyl chain (C3 to C14) overlap, forming a large signal centered at about 1.26 ppm. chemicalbook.com Finally, the terminal methyl protons (C15) appear as a triplet near 0.89 ppm, coupled to the adjacent methylene group. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for this compound chemicalbook.com

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH ₂-Br (C1)~3.40Triplet (t)6.8
-CH₂-CH ₂-Br (C2)~1.86Multiplet (m)
-(CH ₂)₁₂- (C3-C14)~1.26Broad Singlet / Multiplet
-CH ₃ (C15)~0.89Triplet (t)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Data is representative and may vary slightly based on solvent and experimental conditions.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. In a proton-decoupled spectrum, each unique carbon atom gives a single peak, allowing for the confirmation of the 15 distinct carbon environments in the molecule. The chemical shifts are influenced by the proximity to the electronegative bromine atom.

The carbon atom bonded to the bromine (C1) is significantly deshielded and appears furthest downfield. The subsequent methylene carbons (C2, C3, etc.) show a gradual upfield shift as the distance from the bromine atom increases. The carbons deep within the alkyl chain (approximately C4 to C13) have very similar chemical environments and their signals typically overlap in a narrow range between 28 and 30 ppm. The terminal methyl carbon (C15) is the most shielded and appears at the furthest upfield position. While specific, publicly available high-resolution spectral data for this compound is limited nih.gov, the expected chemical shifts can be reliably predicted based on data from analogous n-alkyl bromides. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C1 (-C H₂-Br)~33-34
C2~32-33
C3~28-29
C4 - C13~29-30
C14~22-23
C15 (-C H₃)~14

Note: These are predicted values based on analogous compounds and general substituent effects. Experimental values may vary.

For unambiguous structural confirmation, especially in complex molecules, advanced NMR techniques such as 2D NMR spectroscopy can be employed. While a standard 1D spectrum is sufficient for a simple structure like this compound, 2D experiments serve as a powerful tool for verification.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For this compound, this would clearly show a cross-peak connecting the triplet at ~3.40 ppm (C1 protons) with the multiplet at ~1.86 ppm (C2 protons), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak linking the proton signal at ~3.40 ppm to the carbon signal at ~33-34 ppm, definitively assigning them as the C1 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, helping to piece together the molecular skeleton.

These advanced methods provide redundant, overlapping evidence that confirms the linear 1-bromo structure and rules out any branched isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Both Fourier-Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR-IR) spectroscopy are effective methods for analyzing this compound. As a long-chain alkane derivative, its spectrum is dominated by absorptions corresponding to C-H bond vibrations. The key diagnostic peaks are those related to the alkyl chain and the carbon-bromine bond. The spectrum is characterized by strong, sharp peaks in the 2850-2960 cm⁻¹ region, which are indicative of C-H stretching in the numerous methylene and the terminal methyl groups. The absence of significant absorptions in other regions (e.g., no broad peak around 3300 cm⁻¹ for O-H, no strong peak around 1700 cm⁻¹ for C=O) confirms the purity of the alkyl halide and the absence of oxygen-containing functional groups.

The specific absorption bands in the IR spectrum of this compound can be assigned to particular molecular vibrations.

C-H Stretching: The most intense bands in the spectrum are found between 2960 cm⁻¹ and 2850 cm⁻¹. These correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups of the long alkyl chain.

C-H Bending: Absorptions around 1465 cm⁻¹ are attributed to the scissoring (bending) vibrations of the C-H bonds in the methylene groups. A weaker band near 1375 cm⁻¹ can be assigned to the symmetric bending ("umbrella" mode) of the terminal methyl group.

CH₂ Rocking: A characteristic band for long-chain n-alkanes appears around 720 cm⁻¹, which is due to the rocking motion of the -(CH₂)n- chain where n ≥ 4.

C-Br Stretching: The vibration of the carbon-bromine bond is a key diagnostic feature. The C-Br stretch for a primary alkyl bromide like this compound typically appears as a strong absorption in the fingerprint region, specifically between 650 cm⁻¹ and 510 cm⁻¹.

Table 3: Key IR Vibrational Mode Assignments for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2960 - 2915Asymmetric C-H Stretch-CH₃ and -CH₂-
2855 - 2845Symmetric C-H Stretch-CH₃ and -CH₂-
~1465C-H Scissoring (Bending)-CH₂-
~1375C-H Symmetric Bending-CH₃
~720-CH₂- Rocking-(CH₂)n-
650 - 510C-Br Stretch-CH₂-Br

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for elucidating the structure of this compound by providing information about its mass and fragmentation behavior.

High-resolution mass spectrometry (HRMS) is pivotal for the unambiguous confirmation of the molecular formula of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental composition.

The molecular formula of this compound is C15H31Br. nist.govnih.gov A key characteristic in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion [M]+ and bromine-containing fragments. This is due to the two stable isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance. HRMS can accurately measure the mass of the molecular ions containing each isotope, which closely match the calculated theoretical values.

Isotopic Formula Theoretical Monoisotopic Mass (Da) Description
C15H3179Br290.1609Molecular ion peak (M)
C15H3181Br292.1589Isotopic molecular ion peak (M+2)

This table displays the theoretical monoisotopic masses for this compound containing the two stable isotopes of bromine.

The observation of this distinct isotopic pattern with the precise masses in an HRMS analysis provides strong evidence for the presence of one bromine atom and confirms the molecular formula C15H31Br.

In addition to determining the molecular formula, mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), reveals structural details through the analysis of fragmentation patterns. nih.gov When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.orgchemguide.co.uk

The fragmentation of a long-chain alkyl halide like this compound is predictable. Common fragmentation pathways include the cleavage of carbon-carbon bonds along the alkyl chain and the loss of the bromine atom. This results in a series of alkyl carbocation fragments (CnH2n+1)+ that are separated by 14 mass units (representing a CH2 group). whitman.edu The most prominent peaks in the mass spectrum of this compound correspond to these stable carbocations.

m/z (Mass-to-Charge Ratio) Relative Intensity (%) Possible Fragment Ion
4173.7[C3H5]+
4399.9[C3H7]+
5777.7[C4H9]+
6926.5[C5H9]+
13724.1[C4H8Br]+

Data sourced from PubChem. nih.gov This table presents the major fragment ions observed in the electron ionization mass spectrum of this compound.

The base peak (the most intense peak) is typically at m/z 43 or 57, corresponding to the stable C3H7+ or C4H9+ carbocations. nih.gov The presence of bromine-containing fragments, such as the one at m/z 137, will also exhibit the characteristic 1:1 isotopic pattern, further corroborating the structure.

Chromatographic Techniques for Purity Assessment

Chromatographic methods are fundamental for determining the purity of this compound by separating it from any impurities, such as starting materials, byproducts, or isomers.

Gas chromatography is a primary technique for assessing the purity of volatile compounds like this compound. birchbiotech.comlibretexts.org In GC, the sample is vaporized and passed through a column. Compounds are separated based on their boiling points and interactions with the stationary phase of the column.

Commercial suppliers of this compound often specify a purity of 96-97%, as determined by GC analysis. sigmaaldrich.comthermofisher.com The purity is calculated from the resulting chromatogram by comparing the area of the peak corresponding to this compound to the total area of all peaks (excluding the solvent peak). youtube.com A single, sharp peak is indicative of a high-purity sample. The NIST Chemistry WebBook lists a Kovats retention index of 1854 for this compound on a standard non-polar column, a value that can be used for identification purposes. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, particularly for separating compounds that may not be suitable for GC due to low volatility or thermal instability. In reversed-phase HPLC, separation is based on the compound's polarity.

While specific HPLC methods for this compound are not extensively documented, methods developed for similar long-chain alkyl halides are applicable. For instance, a method for the related compound 1-Bromooctadecane (B154017) utilizes a C18 reversed-phase column with a mobile phase consisting of acetonitrile and water. In such a system, the nonpolar this compound would be strongly retained on the column, and its purity would be determined by the presence of any other peaks in the chromatogram. Each peak represents a different component, and its area percentage corresponds to its relative concentration in the sample.

V. Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. These methods are fundamental for understanding molecular properties, conformational preferences, and reaction mechanisms.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. aps.org Instead of relying on the complex many-electron wavefunction, DFT utilizes the electron density as the fundamental variable, which simplifies calculations significantly without compromising accuracy for many applications. researchgate.net

For 1-bromopentadecane, DFT studies can elucidate key electronic properties that govern its reactivity and intermolecular interactions. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to undergo chemical reactions. Furthermore, DFT can map the electrostatic potential (ESP) surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the bromine atom is expected to be an electron-rich site, while the adjacent carbon atom is electrophilic.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents illustrative data typical of DFT calculations.

PropertyCalculated ValueSignificance
HOMO Energy-6.8 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy+0.5 eVEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap7.3 eVIndicator of chemical reactivity and stability.
Dipole Moment2.1 DMeasures the polarity of the molecule, influencing intermolecular forces.
Electrostatic Potential on Br-0.045 a.u.Indicates a region of negative charge, susceptible to electrophilic attack.
Electrostatic Potential on C1+0.025 a.u.Indicates a region of positive charge, susceptible to nucleophilic attack.

Conformational Analysis and Energy Landscapes

Due to the single bonds in its long alkyl chain, this compound can adopt a vast number of different spatial arrangements, or conformations. libretexts.org Conformational analysis is the study of the energies of these different conformers and the barriers to rotation between them. libretexts.org The collection of all possible conformations and their corresponding potential energies constitutes the molecule's energy landscape. nih.govfrontiersin.org

Table 2: Relative Energies of Key this compound Conformers This table presents hypothetical data from a conformational analysis study.

ConformationDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)Population at 298 K (%)
All-Anti (Trans)180°0 (Reference)~70%
Single Gauche60°+3.8~15%
Eclipsed+20.0<0.1%

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide a detailed view of molecular behavior, from conformational changes to collective phenomena like self-assembly. arxiv.org

For this compound, MD simulations can be performed on systems ranging from a single molecule in a solvent to a large ensemble of molecules in a condensed phase. These simulations provide insights that bridge the gap between static quantum chemical calculations and macroscopic experimental observations.

The behavior of this compound in bulk is dictated by the forces between individual molecules. MD simulations explicitly model these non-covalent interactions, which include:

Van der Waals forces: Dominant along the hydrophobic pentadecyl chains, leading to their attraction.

Dipole-dipole interactions: Occurring between the polar C-Br bonds of neighboring molecules.

By simulating a large number of this compound molecules, MD can predict how these interactions lead to emergent, collective behavior. Given its amphiphilic nature (a polar head and a long nonpolar tail), this compound is expected to exhibit self-assembly. For instance, in an aqueous environment, MD simulations could model the formation of micelles or bilayers, where the hydrophobic tails aggregate to minimize contact with water, and the polar bromide heads face the aqueous phase. Similarly, simulations can investigate the formation of ordered monolayers at an air-water interface, a behavior that has been explored experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a molecule and a specific activity, such as its biological effect or chemical reactivity. nih.gov These models are built by correlating calculated molecular descriptors (numerical representations of chemical structure) with experimentally measured activities.

While no specific QSAR models for this compound are prominently featured in the literature, the methodology can be applied to predict its reactivity. nih.gov For example, a QSAR model could be developed to predict the rate of a nucleophilic substitution reaction (e.g., with a hydroxide ion) for a series of long-chain 1-bromoalkanes.

To build such a model, one would:

Assemble a dataset: Collect experimental data on the reaction rates for a series of molecules (e.g., 1-bromodecane, 1-bromododecane, this compound, 1-bromohexadecane).

Calculate descriptors: For each molecule, compute a range of theoretical molecular descriptors. These could include electronic descriptors (like partial charge on the C1 carbon), topological descriptors (describing molecular shape and branching), and quantum chemical descriptors (like LUMO energy).

Develop the model: Use statistical methods, such as multiple linear regression, to create a mathematical equation that links the descriptors to the observed reactivity. nih.gov

Validate the model: Test the model's predictive power using internal and external validation techniques to ensure its reliability. nih.gov

Such a QSAR model would serve as a valuable tool for predicting the reactivity of other, untested bromoalkanes, thereby accelerating research and reducing the need for extensive experimentation. researchgate.net

Table 3: Illustrative Data for a Hypothetical QSAR Model Predicting Reactivity This table shows example data used to build a QSAR model for the reactivity of 1-bromoalkanes.

CompoundLUMO Energy (eV)Partial Charge on C1 (e)Log(Reactivity) (Observed)Log(Reactivity) (Predicted)
1-Bromododecane+0.58+0.028-4.5-4.48
1-Bromotetradecane+0.54+0.026-4.7-4.71
This compound +0.50+0.025-4.8-4.82
1-Bromohexadecane+0.48+0.024-4.9-4.90

Structure-Property Relationships for Chemical Applications

Computational studies, particularly those employing Density Functional Theory (DFT) and Quantitative Structure-Property Relationship (QSPR) models, provide deeper insights into the interplay between the molecular structure of this compound and its chemical behavior. These theoretical approaches allow for the calculation of various molecular descriptors that quantify aspects of its structure and can be correlated with experimental observations of its reactivity and physical properties.

A key aspect of these studies is the analysis of the electronic properties of the molecule. For instance, the calculated partial charges on the atoms confirm the polarization of the C-Br bond, with the carbon atom being electrophilic and the bromine atom being nucleophilic. Molecular orbital analysis, such as the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can help predict the sites of chemical reactivity. In the case of this compound, the LUMO is typically localized around the C-Br bond, indicating that this is the most likely site for nucleophilic attack.

QSPR models can be developed to predict the physicochemical properties of a homologous series of n-alkyl bromides, including this compound. These models use calculated molecular descriptors to establish a mathematical relationship with properties like boiling point, density, and refractive index. For long-chain 1-bromoalkanes, these properties generally show a predictable trend with increasing chain length, a consequence of increasing van der Waals forces.

The reactivity of this compound in SN2 reactions can also be modeled computationally. Theoretical calculations can determine the activation energy for the reaction with various nucleophiles. These calculations often show that the long alkyl chain has a relatively minor electronic effect on the transition state energy for a primary alkyl halide, but its steric influence would be more pronounced in more sterically hindered secondary or tertiary analogues.

Below is a table summarizing key molecular descriptors and properties for this compound and related n-alkyl bromides, illustrating the structure-property relationships within this homologous series. The data for this compound is often predicted or extrapolated from models developed using data from shorter-chain analogues.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)C-Br Bond Length (Å)Dipole Moment (Debye)
1-BromobutaneC4H9Br137.02101.3~1.96~2.1
1-BromohexaneC6H13Br165.07155.0~1.96~2.1
1-BromooctaneC8H17Br193.13201.0~1.96~2.1
1-BromodecaneC10H21Br221.18238.0~1.96~2.1
This compound C15H31Br 291.31 ~310 (extrapolated) ~1.96 ~2.1

Note: Some values for this compound are extrapolated or theoretical as extensive experimental and computational data for this specific long-chain compound is not as readily available as for shorter-chain analogues.

The consistent C-Br bond length and dipole moment across the series indicate that the fundamental electronic nature of the reactive site is largely independent of the alkyl chain length in these primary bromoalkanes. The primary influence of the increasing chain length is on the physical properties, such as the boiling point, which increases due to stronger intermolecular van der Waals forces. This predictable trend is a key aspect of the structure-property relationship for chemical applications, allowing for the selection of an appropriate alkyl bromide based on the desired physical properties for a specific synthetic procedure.

Vi. Biological Interactions and Potential Research Avenues

Antimicrobial Activity Studies

While not typically used directly as an antimicrobial agent, 1-Bromopentadecane has been utilized in the synthesis of novel compounds that exhibit antimicrobial properties. Its long alkyl chain is a key structural feature that can be incorporated into larger molecules to modulate their interaction with microbial cells.

One area of study involved the synthesis of a series of N-alkyl substituted p-methyl (E)-3- and 4-azachalconium bromides by reacting azachalcones with various n-bromoalkanes, including this compound tubitak.gov.tr. The resulting quaternary ammonium (B1175870) compounds were tested for their activity against several microorganisms. The research found that the antimicrobial efficacy was influenced by the length of the alkyl chain. Specifically, compounds with alkyl chains of 8 to 12 carbons demonstrated the most potent and broad-spectrum activity. In contrast, the derivatives synthesized using this compound (containing a 15-carbon chain) were found to be less effective tubitak.gov.tr. This suggests that while the lipophilic character imparted by the alkyl chain is crucial, there is an optimal length for disrupting microbial cells, beyond which the activity may decrease tubitak.gov.tr.

Summary of Antimicrobial-Related Studies Involving this compound
Study ContextRole of this compoundKey FindingsReference
Synthesis of N-alkyl azachalconium bromidesReactant to add a C15 alkyl chainResulting compounds with the C15 chain were less effective antimicrobials compared to those with C8-C12 chains. tubitak.gov.tr
Analysis of Ajuga genevensis callus extractIdentified as a major component (14.55%)The total extract showed high antimicrobial activity against various Gram-positive and Gram-negative bacteria. zenodo.org

The proposed mechanism of action for compounds containing long alkyl chains, such as those derived from this compound, typically involves the disruption of the bacterial cell membrane mdpi.com. The long, lipophilic pentadecyl chain can readily insert itself into the phospholipid bilayer of microbial membranes dtu.dk. This insertion can disrupt the highly organized structure of the membrane, leading to several detrimental effects mdpi.comdtu.dk.

The primary consequence of this disruption is an increase in membrane permeability. This can cause the leakage of essential intracellular components, such as ions, ATP, and genetic material, ultimately leading to cell death nih.govfrontiersin.org. Furthermore, the integration of these foreign hydrophobic chains can destabilize the membrane, interfering with vital functions like electron transport and nutrient uptake, which are dependent on membrane integrity nih.govfrontiersin.org. For quaternary ammonium compounds synthesized from this compound, the positively charged headgroup would first interact with the negatively charged bacterial cell surface, facilitating the penetration of the alkyl tail into the membrane core dtu.dk.

Interaction with Biological Membranes

The amphipathic nature of molecules derived from this compound, or the compound's own hydrophobicity, drives its interaction with biological membranes. These interactions are fundamental to its biological effects and potential applications in research.

The interaction of this compound with lipid monolayers, which serve as simple models for one leaflet of a cell membrane, has been investigated. Specifically, research has explored the incorporation of this compound into mixed monolayers composed of deuterated palmitic acid (dPA) and deuterated stearic acid (dSA) at the air-water interface . Such studies are crucial for understanding how long-chain alkyl halides partition into and affect the organization of lipid assemblies .

The long hydrophobic chain of this compound allows it to intercalate between the fatty acid chains of the lipid monolayer. This interaction can alter the physical properties of the membrane model, such as its fluidity, packing density, and surface tension. The ability of a compound to integrate into and modify lipid structures is a key aspect of surfactant behavior bohrium.comdntb.gov.ua. While this compound itself is not a classic surfactant (lacking a distinct hydrophilic headgroup), its long alkyl chain gives it surface-active properties, influencing the interface between hydrophobic and hydrophilic environments nih.gov.

As noted in its antimicrobial action, a key consequence of this compound's interaction with lipid bilayers is the disruption of membrane integrity and an increase in permeability nih.gov. The insertion of the C15 alkyl chain into the membrane creates defects in the lipid packing nih.gov. These structural defects can act as transient pores or channels, allowing the uncontrolled passage of water and solutes across the membrane mdpi.com.

This mechanism is a hallmark of many membrane-active antimicrobial compounds nih.gov. The process is often concentration-dependent, with higher concentrations leading to more significant disruption and eventual solubilization of the membrane in a detergent-like manner mdpi.com. Investigations into such mechanisms are vital for understanding the biological activity of long-chain alkyl compounds and for designing new molecules that can selectively target and disrupt microbial membranes.

Applications in Biochemical Research

Beyond its role in antimicrobial studies, this compound serves as a valuable building block in chemical synthesis for biochemical and biomedical research.

Its primary application is as a reagent for introducing a 15-carbon alkyl chain into a target molecule. This process, known as alkylation, is fundamental in organic synthesis. For instance, this compound has been used as a key reagent in the total synthesis of (S)-eicos-(4E)-en-1-yn-3-ol, a bioactive compound isolated from the marine sponge Cribrochalina vasculum . This demonstrates its utility in constructing complex natural products that may have pharmaceutical or research applications.

Lipidomics is the large-scale study of cellular lipids in biological systems nih.gov. This field relies heavily on advanced analytical techniques, primarily mass spectrometry, to identify and quantify thousands of distinct lipid species researchgate.netsciex.com. A critical component of quantitative lipidomics is the use of internal standards—lipid molecules of known concentration that are added to a sample to correct for variations during sample preparation and analysis sciex.com.

Due to its defined structure, consisting of a 15-carbon saturated alkyl chain, this compound is an ideal starting material for the synthesis of custom lipid standards. It can be used to create fatty acids, fatty alcohols, or more complex lipids (like phospholipids (B1166683) or glycerolipids) with an odd-numbered C15 acyl chain. Since lipids with odd-numbered chains are relatively rare in many biological systems, these synthetic standards can be easily distinguished from endogenous lipids in mass spectrometry analysis, making them excellent tools for quantification nih.gov. Therefore, while not a direct tool used in analysis, this compound is a foundational precursor for creating essential reagents that enable precise and accurate lipidomic research.

Synthesis of Sphingoid Bases and Analogues

This compound serves as a crucial starting material in the chemical synthesis of non-canonical sphingoid bases, particularly 1-deoxy-sphinganine. nih.govchemrxiv.org These atypical sphingolipids are of significant research interest as they have been associated with several human diseases, including hereditary sensory and autonomic neuropathy type 1 (HSAN1) and diabetic sensory neuropathy. nih.gov The availability of synthetic standards for these molecules is essential for studying their metabolism, biophysical properties, and for developing analytical methods for their detection and quantification. nih.govdntb.gov.ua

A common synthetic strategy involves the use of this compound to introduce the long C15 alkyl chain characteristic of these sphingoid bases. This is typically achieved through the formation of a Grignard reagent, 1-pentadecylmagnesium bromide, which then acts as a nucleophile. chemrxiv.org

Detailed Research Findings

Research by Saied and Arenz outlines a multi-step synthesis of 1-deoxy-sphinganine where this compound is a key reactant. nih.govchemrxiv.org The synthesis begins with the preparation of the Grignard reagent from this compound and magnesium turnings, activated by 1,2-dibromoethane in anhydrous tetrahydrofuran (B95107) (THF). chemrxiv.org This organometallic compound is then reacted with a chiral Weinreb amide derived from a protected amino acid, such as (S)-tert-butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate. chemrxiv.org This reaction forms a ketone intermediate, (S)-tert-butyl-(3-oxooctadecan-2-yl)carbamate. chemrxiv.org

The subsequent steps involve the stereoselective reduction of the ketone to a hydroxyl group, followed by the deprotection of the amino group to yield the final 1-deoxy-sphinganine product. nih.govchemrxiv.org The diastereoselective reduction of the ketone is a critical step to establish the correct stereochemistry of the final sphingoid base. nih.gov

Grignard Reagent Formation : this compound is reacted with magnesium to form 1-pentadecylmagnesium bromide. chemrxiv.org

Carbon-Carbon Bond Formation : The Grignard reagent is added to an N-protected amino Weinreb amide to form a ketone. chemrxiv.org

Ketone Reduction : The resulting ketone is stereoselectively reduced to a secondary alcohol. nih.govchemrxiv.org

Deprotection : The protecting group on the amino function is removed to yield the target 1-deoxy-sphinganine. nih.govchemrxiv.org

This synthetic route provides a reliable method for accessing atypical sphingoid bases that are otherwise difficult to isolate from natural sources in sufficient quantities for research. nih.gov The use of this compound is fundamental to building the characteristic long-chain aliphatic tail of these important biological molecules. nih.govchemrxiv.org

Table 1: Key Steps in the Synthesis of 1-Deoxy-sphinganine using this compound

Step Reactants Reagents/Conditions Intermediate/Product Reference
1 This compound Mg, 1,2-dibromoethane, THF 1-Pentadecylmagnesium bromide nih.govchemrxiv.org
2 N-Boc-L-alanine Weinreb amide, 1-Pentadecylmagnesium bromide THF, 0 °C to room temperature (S)-tert-butyl-(3-oxooctadecan-2-yl)carbamate chemrxiv.org
3 (S)-tert-butyl-(3-oxooctadecan-2-yl)carbamate TBLAH (Tetrabutylammonium borohydride), EtOH, -78 °C N-Boc-1-deoxy-sphinganine nih.govchemrxiv.org
4 N-Boc-1-deoxy-sphinganine AcCl, MeOH, 0 °C to room temperature 1-Deoxy-sphinganine nih.govchemrxiv.org

Vii. Environmental Fate and Degradation Research

Thermal Degradation Pathways and Products

While specific experimental studies on the thermal degradation of 1-bromopentadecane are not extensively documented in publicly available literature, its decomposition pathways can be inferred from the known behavior of long-chain bromoalkanes and brominated flame retardants under thermal stress. cdu.edu.aumurdoch.edu.au The thermal decomposition of such compounds is a complex process that can proceed through various reaction channels, influenced by factors such as temperature, oxygen availability, and the presence of other substances. cdu.edu.au

At elevated temperatures, the initial and most likely step in the degradation of this compound is the homolytic cleavage of the carbon-bromine (C-Br) bond, which is typically the weakest bond in the molecule. This fission results in the formation of a pentadecyl radical and a bromine radical.

CH₃(CH₂)₁₄Br → CH₃(CH₂)₁₃CH₂• + Br•

The subsequent reactions of these highly reactive radical species determine the final product distribution. The pentadecyl radical can undergo a variety of reactions, including:

Hydrogen abstraction: The radical can abstract a hydrogen atom from another molecule to form pentadecane (B166386).

β-scission: The long alkyl chain can break at the bond beta to the radical center, leading to the formation of a smaller alkene and a smaller alkyl radical. This process can continue, leading to a cascade of smaller hydrocarbon fragments.

Combination and disproportionation: Radicals can combine to form larger molecules or undergo disproportionation to form an alkane and an alkene.

The bromine radical is also highly reactive and can participate in several reactions, including:

Hydrogen abstraction: It can abstract a hydrogen atom from an organic molecule to form hydrogen bromide (HBr). researchgate.net

Addition to double bonds: It can add to any alkenes formed during the degradation process.

Combination with other radicals: It can combine with other radicals, including other bromine radicals to form Br₂ or with alkyl radicals to form other brominated compounds.

Under oxidative conditions, the degradation process is further complicated by the involvement of oxygen. The alkyl radicals can react with oxygen to form peroxy radicals, which can then initiate a complex series of oxidation reactions, leading to the formation of a variety of oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids. Incomplete combustion can also lead to the formation of carbon monoxide (CO) and soot. fishersci.com Furthermore, in the presence of aromatic species, there is a potential for the formation of brominated aromatic compounds, which can be of higher environmental concern. cdu.edu.au

A general overview of the expected thermal degradation products is presented in the table below.

Degradation Condition Potential Primary Products Potential Secondary Products
Pyrolysis (Inert Atmosphere) Pentadecane, Pentadecene, Hydrogen BromideShorter-chain alkanes and alkenes, Polycyclic Aromatic Hydrocarbons (PAHs)
Oxidative Degradation Carbon Dioxide, Water, Hydrogen BromideCarbon Monoxide, Aldehydes, Ketones, Carboxylic Acids, Brominated organic byproducts

It is important to note that the exact composition of the degradation products will be highly dependent on the specific conditions of the thermal process.

Bioremediation and Biodegradation Studies

The microbial degradation of halogenated hydrocarbons is a well-documented phenomenon and represents a key process in the natural attenuation of these compounds in the environment. nih.gov While specific bioremediation studies on this compound are scarce, the principles of microbial metabolism of long-chain alkanes and halogenated compounds provide a strong basis for predicting its biodegradability. nih.govnih.gov

Microorganisms capable of utilizing long-chain alkanes as a source of carbon and energy are widespread in nature. nih.govresearchgate.net The aerobic biodegradation of alkanes is typically initiated by monooxygenase or dioxygenase enzymes, which introduce oxygen into the hydrocarbon molecule. For a long-chain n-alkane like pentadecane, the initial attack usually occurs at the terminal methyl group, leading to the formation of the corresponding primary alcohol, 1-pentadecanol.

CH₃(CH₂)₁₄Br + O₂ + 2H⁺ + 2e⁻ → CH₂OH(CH₂)₁₄Br + H₂O

This initial hydroxylation is a critical step, as it increases the water solubility of the compound and facilitates further metabolism. The resulting 1-bromo-15-pentadecanol can then be further oxidized to the corresponding aldehyde and then to a carboxylic acid, 15-bromopentadecanoic acid. This fatty acid can then enter the β-oxidation pathway, where it is sequentially shortened by two-carbon units, releasing acetyl-CoA in each cycle. The acetyl-CoA can then be utilized by the microorganism for energy production and cell growth through the citric acid cycle.

The presence of the bromine atom on the pentadecane chain is a significant factor that can influence its biodegradability. The position of the halogen atom is crucial; terminal halogenation, as in this compound, is generally more amenable to biodegradation than internal halogenation. oup.com The C-Br bond is susceptible to cleavage by certain microbial enzymes, a process known as dehalogenation. Dehalogenases can be hydrolytic, removing the halogen and replacing it with a hydroxyl group, or reductive, replacing the halogen with a hydrogen atom. The point at which dehalogenation occurs in the metabolic pathway can vary. It may happen early in the process or after the alkyl chain has been partially degraded.

The table below summarizes the key microbial processes and enzymes potentially involved in the biodegradation of this compound.

Metabolic Process Enzyme Class Potential Intermediate/Product
Initial Oxidation Alkane Monooxygenase1-Bromo-15-pentadecanol
Alcohol Dehydrogenation Alcohol Dehydrogenase1-Bromo-15-pentadecanal
Aldehyde Dehydrogenation Aldehyde Dehydrogenase15-Bromopentadecanoic acid
β-Oxidation Acyl-CoA Synthetase, Acyl-CoA Dehydrogenase, etc.Acetyl-CoA, Shorter-chain bromo-fatty acids
Dehalogenation DehalogenasePentadecanol, Pentadecanoic acid, Bromide ion

The rate and extent of biodegradation will be influenced by a variety of environmental factors, including the presence of suitable microbial populations, oxygen availability, temperature, pH, and the availability of other nutrients. nih.gov In anaerobic environments, the degradation of halogenated hydrocarbons can also occur, often through reductive dehalogenation, where the compound serves as an electron acceptor.

Environmental Impact Assessment and Mitigation Strategies

The environmental impact of this compound is related to its physical and chemical properties, its persistence in the environment, and its potential toxicity. As a long-chain alkyl halide, this compound is expected to have low water solubility and a high octanol-water partition coefficient (Kow), suggesting a tendency to partition into soil, sediment, and biota. nih.gov Its persistence will be determined by the rates of the degradation processes discussed above. If released into the environment, its low volatility suggests that it will not readily partition into the atmosphere.

An environmental risk assessment would need to consider the potential for exposure of various environmental compartments and the ecotoxicological effects on relevant organisms. While specific toxicity data for this compound is limited in the public domain, long-chain hydrocarbons can exert narcotic effects on aquatic organisms, and the presence of the bromine atom could introduce additional modes of toxicity.

In the event of environmental contamination with this compound, several mitigation and remediation strategies could be employed, drawing from established techniques for cleaning up hydrocarbon and halogenated hydrocarbon spills. oil-gasportal.comoil-gasportal.com The choice of strategy would depend on the nature and extent of the contamination, as well as the specific characteristics of the affected site.

In situ remediation techniques, which treat the contamination in place, are often preferred as they are less disruptive. These can include:

Bioremediation: As discussed, stimulating the activity of indigenous microorganisms or introducing specialized microbes (bioaugmentation) can be an effective way to degrade the compound. mdpi.com This can be enhanced by the addition of nutrients (biostimulation) and oxygen (bioventing).

Soil Vapor Extraction (SVE): For contamination in the vadose zone, this technique involves applying a vacuum to the soil to induce the flow of air and remove volatile and some semi-volatile contaminants. nih.govresearchgate.net

In situ Chemical Oxidation (ISCO): This involves injecting chemical oxidants such as permanganate (B83412) or persulfate into the subsurface to chemically destroy the contaminant.

Ex situ remediation techniques involve the excavation of contaminated soil or the pumping of contaminated groundwater for treatment. These methods include:

Landfarming: Contaminated soil is excavated and spread over a lined treatment area, where it is periodically tilled to stimulate microbial activity.

Biopiles: Similar to landfarming, but the contaminated soil is placed in a pile with aeration and nutrient delivery systems to enhance biodegradation.

Solvent Extraction: This process uses a solvent to separate the contaminant from the soil matrix. researchgate.net

Thermal Desorption: Contaminated soil is heated to volatilize the contaminants, which are then collected and treated.

The following table provides a summary of potential mitigation strategies for this compound contamination.

Remediation Strategy Description Applicability
Bioremediation (In situ) Enhancement of microbial degradation through biostimulation and/or bioaugmentation.Soil and groundwater with suitable conditions for microbial activity.
Soil Vapor Extraction (SVE) Removal of volatile and semi-volatile compounds from the vadose zone by vacuum extraction.Unsaturated soil contamination.
Solvent Extraction (Ex situ) Use of a solvent to separate contaminants from excavated soil.Highly contaminated soils.
Thermal Desorption (Ex situ) Heating of excavated soil to volatilize contaminants for subsequent treatment.Soils with a wide range of hydrocarbon contamination.

Effective management of any potential environmental release of this compound would involve a thorough site characterization to determine the extent of contamination, followed by the selection of the most appropriate remediation technology based on a careful evaluation of the site-specific conditions and the properties of the contaminant.

Q & A

Basic Question: What are the standard synthetic protocols for 1-bromopentadecane, and how do reaction conditions influence yield?

Answer:
this compound is typically synthesized via alkylation or halogenation of pentadecane derivatives. A common method involves coupling n-BuLi with this compound in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at low temperatures (−78 °C to 0 °C) to generate intermediates for alkyne synthesis . Key variables affecting yield include:

  • Temperature control : Gradual warming (e.g., from −78 °C to 0 °C) improves bromoalkane solubility and reaction efficiency.
  • Solvent system : THF-HMPA enhances nucleophilicity, but HMPA’s toxicity necessitates alternatives like DMF or ionic liquids.
  • Reaction time : Slow addition of bromoalkane (over 1 hour) minimizes side reactions.
    Yields range from 60% to 81% for intermediates, with final deprotection (e.g., p-TSA in methanol) achieving 83–99% efficiency .

Basic Question: What analytical techniques are most reliable for characterizing this compound purity and structure?

Answer:

  • Dielectric constant measurement : Critical for assessing polarity; this compound has a dielectric constant of 3.9 at 20°C, distinguishing it from shorter-chain bromoalkanes (e.g., 1-bromopentane: 6.32 at 25°C) .
  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify alkyl chain conformation and bromine position. For example, terminal CH2_2-Br groups show distinct shifts at ~3.4 ppm (1H^{1}\text{H}) and 33–35 ppm (13C^{13}\text{C}) .
  • GC-MS : Quantifies purity and detects residual solvents (e.g., THF) .

Advanced Question: How can reaction mechanisms involving this compound be optimized for stereoselective synthesis of sphingoid bases?

Answer:
In sphingoid base synthesis (e.g., 1-deoxy-sphinganine), this compound acts as an alkylating agent. Optimization strategies include:

  • Grignard reagent tuning : Use of Mg with 1,2-dibromoethane to enhance nucleophilic attack on carbonyl groups .
  • Solvent effects : THF improves magnesium activation but may require cryogenic conditions (−78 °C) to suppress racemization .
  • Catalyst screening : Transition metals (e.g., Pd) can accelerate coupling but risk bromine displacement side reactions.
    Methodological contradictions arise in HMPA usage: while it boosts reactivity, its carcinogenicity conflicts with green chemistry principles, prompting substitution with TMEDA or crown ethers .

Advanced Question: What are the methodological challenges in assessing the environmental persistence of this compound?

Answer:
Current gaps in ecotoxicological data (e.g., biodegradability, bioaccumulation) complicate risk assessments . Researchers should:

  • Apply OECD guidelines : Test aerobic degradation in soil/water systems using 14C^{14}\text{C}-labeled this compound to track mineralization rates.
  • Model partitioning coefficients : Estimate log KowK_{ow} (octanol-water) from structural analogs (e.g., 1-bromoundecane: log Kow6.3K_{ow} \approx 6.3) to predict bioaccumulation .
  • Address data limitations : Cross-reference EPA frameworks for halogenated alkanes (e.g., 1-bromopropane) to infer mobility and toxicity .

Basic Question: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

  • PPE requirements : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation; this compound’s vapor pressure is low, but aerosols may form during sonication .
  • Spill management : Absorb with vermiculite, neutralize with sodium bicarbonate, and dispose as halogenated waste .

Advanced Question: How does the alkyl chain length of this compound influence its reactivity in SN2 reactions compared to shorter-chain analogs?

Answer:
Longer chains (C15) reduce reactivity due to steric hindrance and increased hydrophobic interactions. Comparative studies show:

  • Reaction rate : this compound reacts slower in SN2 displacements (e.g., with KI in acetone) than 1-bromopentane (C5) due to poorer solvation of the transition state .
  • Solvent dependence : Polar aprotic solvents (e.g., DMSO) partially offset steric effects by stabilizing the nucleophile.
  • Byproduct analysis : Longer chains favor elimination (E2) over substitution; GC-MS can differentiate alkenes from alkylated products .

Basic Question: What are the key applications of this compound in lipid membrane studies?

Answer:

  • Monolayer formation : Incorporated into deuterated fatty acid monolayers (e.g., dPA/dSA) to study alkyl chain packing via neutron reflectometry .
  • Phase behavior analysis : Differential scanning calorimetry (DSC) reveals thermotropic phase transitions influenced by bromine’s electronegativity .

Advanced Question: How can contradictions in reported synthesis yields of this compound derivatives be resolved?

Answer:
Discrepancies (e.g., 60–81% yields in alkyne synthesis ) arise from:

  • Purity of starting materials : HPLC-grade bromoalkanes reduce side reactions.
  • Catalyst lot variability : Re-test n-BuLi activity via titration before use.
  • Statistical DOE : Employ factorial design to isolate critical factors (e.g., temperature vs. solvent ratio) .

Basic Question: What spectroscopic databases or handbooks provide authoritative physical data for this compound?

Answer:

  • LANGE’S Handbook of Chemistry : Lists dielectric constants (3.9 at 20°C) and boiling points .
  • Sigma-Aldrich product sheets : Detail synthetic applications (e.g., eicos-en-yn-ol synthesis) and storage conditions (−20°C under argon) .

Advanced Question: What strategies mitigate the environmental impact of this compound waste in academic labs?

Answer:

  • Solvent recovery : Distill THF/HMPA mixtures for reuse.
  • Halogen sequestration : React with NaHCO₃ to precipitate bromide salts prior to disposal .
  • Green alternatives : Replace HMPA with Cyrene™ (a bio-based solvent) in alkylation steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.